molecular formula C8H15NO B2995676 Endo-9-azabicyclo[3.3.1]nonan-3-ol CAS No. 504-12-1

Endo-9-azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B2995676
CAS No.: 504-12-1
M. Wt: 141.214
InChI Key: LAZFLHAAIKYNNV-JIGDXULJSA-N
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Description

Endo-9-azabicyclo[3.3.1]nonan-3-ol is a chemical compound with the CAS Number: 504-12-1 . It has a molecular weight of 141.21 . The IUPAC name for this compound is 9-azabicyclo[3.3.1]nonan-3-ol .


Synthesis Analysis

A method for producing an this compound derivative involves reacting a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a catalyst composed of a ruthenium complex . This method is considered cost-effective and is used to produce intermediates for agrochemical agents or medicines .


Molecular Structure Analysis

The linear formula for this compound is C8H15NO . The InChI code for this compound is 1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Conformational and Structural Analysis

  • Research on 3-azabicyclo[3.3.1]nonan derivatives, including Endo-9-azabicyclo[3.3.1]nonan-3-ol, has revealed insights into their conformational behavior. These compounds predominantly adopt a flattened chair-chair conformation due to steric factors, with the N-substituent in an equatorial position. This understanding is crucial in the field of molecular mechanics and aids in the theoretical calculations of these bicyclic systems (Arias-Pérez et al., 1997).

Synthesis and Derivative Analysis

  • The synthesis of various acyl derivatives of 9-(2'-hydroxyethyl)-9-azabicyclo[3.3.1]nonan-3α (and β)-ols, closely related to this compound, has been studied. Their NMR spectroscopy studies provide valuable information on their structural and conformational characteristics, contributing to organic synthesis and structural chemistry research (Lorente et al., 1990).

Application in Synthesis of Complex Molecules

  • Endo-9-azabicyclo[3.3.1]nonan derivatives have been utilized in the formal total synthesis of complex molecules like anatoxin-a. This showcases their potential as intermediates in the synthesis of biologically significant compounds, which is important for medicinal chemistry and drug discovery (Oh et al., 1998).

Chromatographic Method Development

  • The development of high-performance liquid chromatographic methods for the separation of exo and endo isomers of granatamine, related to this compound, underscores its role in analytical chemistry. Such methods are crucial for ensuring the purity and quality of pharmaceutical intermediates (Krishna et al., 2009).

Safety and Hazards

The safety information for Endo-9-azabicyclo[3.3.1]nonan-3-ol indicates that it has a GHS07 signal word of warning . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352 .

Mechanism of Action

Target of Action

Endo-9-azabicyclo[3.3.1]nonan-3-ol is a complex organic compound that plays a significant role in various biochemical reactions . .

Mode of Action

The compound is known to interact with its targets through a series of chemical reactions. For instance, a 9-azabicyclo[3.3.1]nonan-3-one derivative is reacted with hydrogen in the presence of a catalyst composed of a ruthenium complex to obtain an this compound derivative .

Biochemical Pathways

The compound is involved in the oxidation of alcohols to afford the corresponding carbonyl compounds . This reaction is part of broader biochemical pathways that play a crucial role in various biological processes.

Result of Action

The result of the compound’s action is the production of carbonyl compounds from the oxidation of alcohols . These carbonyl compounds can then participate in further reactions, contributing to various biological processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability and efficacy .

Properties

IUPAC Name

(1S,5R)-9-azabicyclo[3.3.1]nonan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2/t6-,7+,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZFLHAAIKYNNV-DHBOJHSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(C[C@H](C1)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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